molecular formula C12H7F2NO2 B6413996 4-(2,4-Difluorophenyl)nicotinic acid CAS No. 141764-22-9

4-(2,4-Difluorophenyl)nicotinic acid

Cat. No.: B6413996
CAS No.: 141764-22-9
M. Wt: 235.19 g/mol
InChI Key: YBMMLDUOLWQYNI-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)nicotinic acid is a chemical compound that features a nicotinic acid core substituted at the 4-position with a 2,4-difluorophenyl group. This structure places it within a class of substituted nicotinic acid derivatives that are of significant interest in medicinal and agrochemical research. Nicotinic acid, also known as niacin or Vitamin B3, is a fundamental building block in biology; its active forms, Nicotinamide Adenine Dinucleotide (NAD) and NADP, are essential cofactors in a vast array of enzymatic redox reactions and cellular energy metabolism . The difluorophenyl modification is a common strategy in drug design to modulate a compound's electronic properties, metabolic stability, and binding affinity to biological targets.Researchers value this compound as a versatile synthetic intermediate or precursor in the development of novel active molecules. While the specific biological profile of this compound is a subject of ongoing investigation, structurally related difluorophenyl nicotinamide and nicotinic acid derivatives have demonstrated promising bioactive properties. For instance, similar compounds are explored for their antimicrobial activity, particularly against resistant bacterial strains like Staphylococcus aureus (MRSA) . Other research avenues for this compound class include serving as a precursor for herbicidal agents, as seen in the synthesis of diflufenzopyr , or in the creation of various herbicidal nicotinamide derivatives protected by patents . The mechanism of action for any resulting active compound would be highly specific to its final structure, but could involve interaction with enzymes in the NAD metabolism pathway or other biological targets.The potential applications of this compound are strictly within the realm of scientific research. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this compound should adhere to standard laboratory safety protocols.

Properties

IUPAC Name

4-(2,4-difluorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO2/c13-7-1-2-9(11(14)5-7)8-3-4-15-6-10(8)12(16)17/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMMLDUOLWQYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692507
Record name 4-(2,4-Difluorophenyl)pyridine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141764-22-9
Record name 4-(2,4-Difluorophenyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141764-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,4-Difluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation of 2,4-Difluorobiphenyl

The Friedel-Crafts acylation of 2,4-difluorobiphenyl with 4-nitrobenzoyl chloride forms 4-(2,4-difluorophenyl)-4'-nitrobenzophenone (Compound IV). Aluminum chloride (AlCl₃) in dichloroethane at 0–8°C achieves 91.4% yield, with rigorous temperature control minimizing side reactions.

Reaction Conditions

ParameterValue
CatalystAlCl₃
Solvent1,2-Dichloroethane
Temperature0–8°C (initial), room temp (20 hr)
Yield91.4%

Baeyer-Villiger Oxidation

Compound IV undergoes Baeyer-Villiger oxidation using m-chloroperbenzoic acid (mCPBA) or permaleic acid to introduce an oxygen functional group. This step is conducted in trifluoroacetic acid (TFA) at 25°C, yielding a ketone oxide intermediate.

Carboxylation and Hydrolysis

The ketone oxide is carboxylated using methods described in U.S. Pat. No. 4,486,599, involving carbon monoxide insertion under palladium catalysis. Subsequent hydrolysis with aqueous NaOH converts the ester to 4-(2,4-difluorophenyl)nicotinic acid.

One-Pot Synthesis via Chloronicotinoyl Chloride Intermediate

Synthesis of 2-Chloronicotinoyl Chloride

A one-pot method starts with 2-chloro-3-trichloromethylpyridine, which is hydrolyzed in 1,2-dichloroethane using a Dean-Stark apparatus. Refluxing for 20–30 hours at 55°C removes water, yielding 2-chloronicotinoyl chloride with >85% purity.

Key Parameters

ParameterValue
Solvent1,2-Dichloroethane
Temperature55°C (reflux)
CatalystNot specified (likely acidic)

Coupling with 2,4-Difluoroaniline

The chloronicotinoyl chloride intermediate reacts with 2,4-difluoroaniline at 5–20°C in dichloroethane. Alkaline conditions (pH 8–9) facilitate amide bond formation, though hydrolysis to the carboxylic acid requires adjusting the workup:

  • Acid hydrolysis : Replace the amidation step with aqueous HCl reflux to hydrolyze the chloride to nicotinic acid.

  • Direct saponification : Treat the intermediate with NaOH/EtOH under reflux.

Carboxylation Approaches

Palladium-Catalyzed Carbonylation

Direct carboxylation of 4-(2,4-difluorophenyl)pyridine derivatives using CO gas and Pd(OAc)₂ in DMF achieves moderate yields (60–75%). Tributylamine acts as a base, with reaction times of 12–24 hours at 80°C.

Hydrolytic Carboxylation

Hydrolysis of nitrile intermediates (e.g., 4-(2,4-difluorophenyl)pyridine-3-carbonitrile) using H₂SO₄/H₂O (1:1) at 100°C for 6 hours provides the carboxylic acid. This method avoids toxic CO gas but requires harsh conditions.

Optimization of Reaction Parameters

Catalyst Systems

  • AlCl₃ vs. FeCl₃ : AlCl₃ provides higher yields in Friedel-Crafts acylation (91.4% vs. 72% for FeCl₃).

  • Palladium ligands : Bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) improve carbonylation efficiency by stabilizing Pd(0) intermediates.

Solvent Effects

  • Polar aprotic solvents : DMF and dichloroethane enhance electrophilic acylation but complicate purification.

  • Protic solvents : Methanol improves crystallization but slows reaction kinetics.

Temperature and Time

  • Low-temperature coupling : Reactions below 20°C reduce side products in amide formation.

  • Extended reflux : Hydrolysis steps require 6–12 hours at 100°C for complete conversion.

Purification and Characterization Techniques

Recrystallization

Ethanol/water (3:1) mixtures recrystallize the crude product, achieving >98% purity. Slow cooling (0.5°C/min) optimizes crystal morphology.

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves residual difluoroaniline and chloride impurities.

Spectroscopic Validation

  • ¹H NMR : Aromatic protons appear as doublets at δ 7.8–8.2 ppm (J = 8.5 Hz).

  • ¹⁹F NMR : Fluorine signals at δ -112 ppm (ortho-F) and -118 ppm (para-F).

  • IR : Carboxylic acid O-H stretch at 2500–3000 cm⁻¹, C=O at 1680 cm⁻¹.

Chemical Reactions Analysis

Types of Reactions: 4-(2,4-Difluorophenyl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pharmaceutical Applications

1.1. Anticancer Activity

Recent studies have demonstrated that derivatives of nicotinic acid, including 4-(2,4-Difluorophenyl)nicotinic acid, exhibit potential anticancer properties. Research indicates that compounds with a difluorophenyl group can enhance the effectiveness of certain chemotherapeutic agents by modulating metabolic pathways in cancer cells. For instance, a study published in the Journal of Medicinal Chemistry highlighted the synthesis of various nicotinic acid derivatives that showed promising results against breast cancer cell lines .

1.2. Neuroprotective Effects

The neuroprotective properties of this compound have been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to interact with nicotinic acetylcholine receptors suggests a role in enhancing cognitive function and reducing neuroinflammation. A notable case study involved the evaluation of this compound's efficacy in animal models, which demonstrated improved memory retention and reduced neurodegeneration markers .

Agricultural Applications

2.1. Herbicide Development

This compound is a key intermediate in the synthesis of diflufenican, a herbicide used widely for weed control in crops such as soybeans and corn. Diflufenican operates by inhibiting carotenoid biosynthesis in plants, leading to photobleaching and eventual plant death. The compound has been shown to effectively suppress a variety of weed species while being safe for crops when applied at recommended rates .

Table 1: Efficacy of Diflufenican Against Targeted Weeds

Weed SpeciesApplication Rate (g/ha)Control Efficacy (%)
Wild Radish50-10085
Turnip Weed50-10090
Capeweed50-10080
Prickly Lettuce50-10075

Material Sciences

3.1. Organic Electronics

The unique electronic properties of fluorinated compounds make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices has been investigated to enhance charge transport properties and stability under operational conditions .

3.2. Synthesis of Functional Materials

Additionally, this compound serves as a building block for synthesizing functional materials with specific properties tailored for applications in sensors and catalysis. Its ability to form coordination complexes with metal ions opens avenues for developing novel catalysts for organic transformations .

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorophenyl)nicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

4-Substituted Nicotinic Acids
  • 4-Methylnicotinic acid (2a) and 4-aminonicotinic acid (2b): These commercially available derivatives () lack aromatic substituents but highlight the impact of simple alkyl/amino groups. Their synthesis involves direct organolithium additions to pyridyl oxazolines, followed by oxidation and deprotection. In contrast, the 2,4-difluorophenyl group in the target compound requires aryl lithium reagents or coupling strategies, increasing synthetic complexity .
  • 4-Phenylnicotinic acid: Synthesized via phenyllithium addition, this compound shares aromaticity with the target but lacks fluorination.
4-Trifluoromethylnicotinic Acid

The trifluoromethyl (CF₃) group () is more electron-withdrawing than the difluorophenyl group, leading to increased acidity and metabolic resistance. This substitution is common in agrochemicals (e.g., herbicides) but may reduce bioavailability compared to the target compound’s balanced lipophilicity .

Diflufenzopyr

A herbicidal agent () with the structure 2-{1-[4-(3,5-difluorophenyl)semicarbazono]ethyl}nicotinic acid, diflufenzopyr incorporates a semicarbazone linker and ethyl group. The additional nitrogen atoms and branched structure enhance hydrogen-bonding capacity, contributing to its herbicidal activity. In contrast, 4-(2,4-difluorophenyl)nicotinic acid’s simpler structure may favor applications in pharmaceuticals over agrochemicals .

Physicochemical Properties

Compound Substituent logP (Predicted) Key Functional Groups Bioactivity Relevance
This compound 2,4-Difluorophenyl ~2.5 COOH, F, pyridine Drug discovery, enzyme inhibition
4-Methylnicotinic acid Methyl ~1.2 COOH, CH₃ Metabolic intermediates
Diflufenzopyr 3,5-Difluorophenyl, semicarbazone ~3.8 COOH, semicarbazone, F Herbicidal (ALS inhibitor)
4-Trifluoromethylnicotinic acid CF₃ ~2.8 COOH, CF₃ Agrochemicals, corrosion inhibitors

Key Observations :

  • Fluorination increases logP, enhancing membrane permeability.
  • The COOH group enables salt formation, improving solubility for pharmaceutical formulations.
  • Bulky substituents (e.g., semicarbazone in diflufenzopyr) reduce solubility but enhance target binding .

Spectroscopic Characterization

  • IR Spectroscopy :
    • This compound derivatives (e.g., triazoles) show C=S stretches at ~1250 cm⁻¹ and NH stretches at ~3278–3414 cm⁻¹, confirming tautomeric forms ().
    • CF₃ groups (4-trifluoromethylnicotinic acid) exhibit strong C-F stretches near 1150 cm⁻¹, absent in the target compound .
  • NMR :
    • The 2,4-difluorophenyl group in the target compound shows distinct ¹⁹F NMR signals at δ -110 to -120 ppm (meta-F) and δ -140 to -150 ppm (para-F) .

Biological Activity

4-(2,4-Difluorophenyl)nicotinic acid, a derivative of nicotinic acid (vitamin B3), has garnered attention for its diverse biological activities. This compound is characterized by the presence of a difluorophenyl group, which enhances its pharmacological properties. Research has indicated that it may exhibit various mechanisms of action, including antioxidant, anti-inflammatory, and potential therapeutic effects in metabolic disorders and neurodegenerative diseases.

  • Molecular Formula: C12H8F2N2O2
  • Molar Mass: 123.1094 g/mol
  • CAS Number: 141764-22-9

The biological activity of this compound can be attributed to several mechanisms:

  • Vasorelaxation: The compound has been shown to induce vasorelaxation in vascular smooth muscle cells. This effect is mediated through the release of nitric oxide (NO), which relaxes blood vessels and improves blood flow .
  • Antioxidant Activity: It exhibits significant antioxidant properties, potentially reducing oxidative stress in cells. This activity is crucial in protecting against cellular damage associated with various diseases .
  • Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in conditions like hyperlipidemia and diabetes .

1. Antioxidant Properties

Research indicates that this compound demonstrates strong antioxidant capabilities. For example, studies using DPPH and superoxide dismutase assays have shown that it effectively scavenges free radicals, thereby protecting cells from oxidative damage .

2. Vasorelaxation Effects

In studies involving rat thoracic aorta, the compound was found to induce vasorelaxation in a dose-dependent manner. Its effectiveness was compared to acetylcholine-induced vasorelaxation, highlighting its potential use in treating cardiovascular conditions .

3. Anti-inflammatory Effects

The compound has been investigated for its ability to modulate inflammatory pathways. It appears to inhibit the expression of pro-inflammatory cytokines, which may contribute to its therapeutic effects in chronic inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Vasorelaxation: A study published in 2010 demonstrated that analogs of nicotinic acid, including this compound, exhibited significant vasorelaxation effects mediated by NO release. The study highlighted the potential for developing these compounds as therapeutic agents for hypertension .
  • Antioxidant Activity Research: Another study focused on the antioxidant properties of this compound, showing that it could lower oxidative stress markers in cellular models. This suggests its potential role in neuroprotective strategies against diseases like Alzheimer's .

Comparative Analysis with Similar Compounds

A comparison with other nicotinic acid derivatives reveals unique aspects of this compound:

Compound NameMechanism of ActionBiological Activity
Nicotinic AcidLipid lowering, vasodilationEffective for cholesterol management
6-Amino-3-(2,4-difluorophenyl)picolinic acidEnzyme inhibitionPotential anti-cancer and antiviral effects
This compoundAntioxidant, vasorelaxationPromising for cardiovascular health

Q & A

Q. What are the standard synthetic routes for preparing 4-(2,4-Difluorophenyl)nicotinic acid?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with halogenated pyridine derivatives. For example:

Coupling Reactions : Use Suzuki-Miyaura coupling to introduce the 2,4-difluorophenyl group to the pyridine ring. This requires a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative of 2,4-difluorobenzene .

Functional Group Modification : Oxidation of intermediate alcohols or aldehydes to the carboxylic acid moiety using agents like KMnO₄ or RuO₄ under controlled pH .

Purification : Column chromatography or recrystallization to isolate the final product.

  • Key Considerations : Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold).

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :
  • NMR Analysis :
  • ¹H NMR : Peaks for aromatic protons (δ 7.5–8.5 ppm) and carboxylic acid (δ ~12 ppm, broad). Fluorine substituents cause splitting patterns (e.g., doublets or triplets) .
  • ¹³C NMR : Carboxylic acid carbon at ~170 ppm; pyridine and difluorophenyl carbons in the 110–150 ppm range.
  • IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1250–1150 cm⁻¹ (C-F stretches) .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ matches the molecular formula (C₁₂H₈F₂NO₂).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :
  • Temperature Control : Maintain ≤80°C during coupling to prevent decomposition of fluorinated intermediates .
  • Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf)) for enhanced coupling efficiency.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.
  • Data-Driven Approach : Design a factorial experiment to evaluate variables (temperature, catalyst loading, solvent) and model yield responses .

Q. How can researchers resolve contradictions in biological activity data among structural analogs?

  • Methodological Answer :
  • Comparative Structural Analysis :
Substituent Biological Activity (IC₅₀) Source
-CF₃ (Trifluoromethyl)12 nM
-Cl (Chloro)45 nM
-F (Fluoro)28 nM
  • Hypothesis Testing : Fluorine’s electronegativity enhances binding affinity compared to bulkier groups like -CF₃. Use molecular docking to validate interactions with target proteins .
  • In Silico Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) to predict activity trends based on substituent electronic parameters (e.g., Hammett constants) .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to compute Fukui indices, identifying electrophilic/nucleophilic sites on the pyridine ring.
  • Transition State Analysis : Map energy barriers for reactions (e.g., SNAr) at the 2- or 4-positions of the pyridine ring. Fluorine’s electron-withdrawing effect lowers activation energy at the 4-position .
  • Validation : Compare computational predictions with experimental kinetic data (e.g., rate constants for reactions with amines or thiols) .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles of this compound?

  • Methodological Answer :
  • Solubility Testing :
Solvent Reported Solubility (mg/mL) Source
DMSO25
Ethanol8
Water<1
  • Root Cause Analysis :
  • Purity Differences : Impurities (e.g., unreacted boronic acid) may artificially inflate solubility in DMSO.
  • pH Effects : Solubility in water increases at alkaline pH due to deprotonation of the carboxylic acid group.
  • Standardization : Re-test solubility using USP/PhEur protocols under controlled pH and temperature .

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